molecular formula C22H20N2O3 B4238297 N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide

N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide

Cat. No. B4238297
M. Wt: 360.4 g/mol
InChI Key: HQXZASKDFOEQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been found to possess unique properties that make it useful in a wide range of applications, from drug development to material science.

Mechanism of Action

The mechanism of action of N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been found to have a range of biochemical and physiological effects. In animal studies, N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been found to reduce inflammation and pain. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has also been found to inhibit the growth of cancer cells in vitro and in animal models. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been found to have a low toxicity profile, making it a potentially safe compound for use in humans.

Advantages and Limitations for Lab Experiments

N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been found to have a low toxicity profile, making it a potentially safe compound for use in animal studies and potentially in humans. However, N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has several limitations for use in lab experiments. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide is a relatively new compound, and its mechanism of action is not fully understood. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has also been found to be relatively insoluble in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide. In the field of drug development, N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide could be further studied for its potential as a new pain and inflammation medication. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide could also be studied for its potential as a new cancer therapy. In material science, N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide could be further studied for its potential use in the development of new materials for optoelectronic and electronic devices. The mechanism of action of N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide could also be further studied to better understand how it works and to identify potential new targets for drug development.

Scientific Research Applications

N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been found to have potential applications in various fields of scientific research. In the field of drug development, N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs to treat pain and inflammation. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has also been found to possess anticancer properties, making it a potential candidate for the development of new cancer therapies.
In material science, N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been found to exhibit unique optical properties, making it useful in the development of new materials for optoelectronic devices. N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has also been found to possess unique electrical properties, making it useful in the development of new electronic devices.

properties

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c25-21(20-7-3-5-16-4-1-2-6-19(16)20)23-18-10-8-17(9-11-18)22(26)24-12-14-27-15-13-24/h1-11H,12-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXZASKDFOEQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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